Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Key structural elements include:
- Aminomethyl substituent: Enhances hydrogen-bonding capacity and polarity.
- Isopropyl (propan-2-yl) group: Contributes to lipophilicity.
- Ethyl ester: Influences solubility and reactivity.
Comparisons with analogous structures (e.g., thiadiazoles, oxazoles, pyrroloimidazoles) highlight its unique properties.
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2S/c1-5-19-14(18)11-8(4)10-9(6-15)17-20-13(10)16-12(11)7(2)3/h7H,5-6,15H2,1-4H3 |
InChI Key |
QBYBPYQDWDIZSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Bromination of Ethyl 3-Ethoxyacrylate :
Ethyl 3-ethoxyacrylate (CAS 1001-26-9) is treated with N-bromosuccinimide (NBS) in a water/dioxane (1:1) solvent system at −10°C. The mixture is stirred at room temperature for 1 hour. - Cyclization with Thiourea :
Thiourea is added to the brominated intermediate, and the reaction is heated to 80°C for 1 hour. Subsequent cooling and addition of aqueous ammonia precipitate the product.
Yield : 70%.
Key Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| 1 | NBS, H₂O/dioxane | −10°C → RT | 1 h |
| 2 | Thiourea, NH₃ | 80°C | 1 h |
Reference :
Multi-Step Synthesis via Carbonylation and Cyclization
A patent (CN110590813B) describes a method starting from 3,5-dibromo-2-aminopyridine , involving carbonylation under CO pressure:
Procedure:
- Palladium-Catalyzed Carbonylation :
6-Bromothiazolo[4,5-b]pyridine is reacted with triethylamine and bis(triphenylphosphine)palladium dichloride in methanol under 10 kPa CO pressure at 105°C for 12 hours. - Ester Hydrolysis :
The methyl ester intermediate is hydrolyzed with NaOH in water at 10–30°C for 12 hours.
Yield :
Key Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Pressure | Time |
|---|---|---|---|---|
| 1 | CO, Pd catalyst | 105°C | 10 kPa | 12 h |
| 2 | NaOH, H₂O | 10–30°C | Ambient | 12 h |
Reference :
Transesterification and Solid-State Modifications
A study on structurally related thiazolo[5,4-b]pyridines highlights transesterification during crystallization:
Procedure:
- Hantzsch Reaction :
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide reacts with 1-(4-methylpyridin-2-yl)thiourea in ethanol under reflux. - Partial Transesterification :
Recrystallization from methanol-d₄ results in a solid solution containing both ethyl and d₃-methyl esters due to in situ transesterification.
Yield :
Key Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| 1 | Ethanol, reflux | 80°C | 16 h |
| 2 | Methanol-d₄ | RT | Weeks |
Reference :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bromination-Cyclization | Short reaction time | Requires low-temperature conditions | 70% |
| Carbonylation | Scalable for industrial use | High-pressure CO equipment needed | 69–86% |
| Transesterification | Access to deuterated analogs | Low initial cyclization yield | 19% |
Structural and Reaction Insights
Key Intermediates and Byproducts
- Brominated Acrylate : Critical for thiazole ring formation.
- Palladium Intermediates : Facilitate carbonylation in the presence of CO.
- Chalcogen Bonding : Observed in crystal structures, stabilizing molecular conformation.
Optimization Strategies
- Catalyst Selection : Bis(triphenylphosphine)palladium dichloride enhances carbonylation efficiency.
- Solvent Systems : Polar solvents (e.g., dioxane/water) improve bromination kinetics.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s properties make it suitable for use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography: Tools like SHELX () are critical for resolving hydrogen-bonding patterns in such compounds. The aminomethyl group likely forms N–H···O/N interactions, influencing crystal packing and stability .
- Structure-Activity Relationships (SAR): Replacement of bromo () with aminomethyl enhances polarity and interaction with biological targets, analogous to pyrroloimidazoles in .
Biological Activity
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS Number: 189452-07-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C14H19N3O2S. The structure is characterized by a thiazolo-pyridine core with various substituents that contribute to its biological properties.
Recent studies have indicated that compounds within the thiazolo[5,4-b]pyridine class exhibit significant biological activities, particularly as phosphoinositide 3-kinase (PI3K) inhibitors. For instance, a related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating potent inhibitory activity. The presence of specific functional groups, such as sulfonamides and pyridyl moieties, has been shown to enhance this activity significantly. The binding interactions involve hydrogen bonds with key residues in the kinase domain, which are critical for enzymatic inhibition .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the thiazolo-pyridine structure can lead to variations in biological activity:
| Compound | Modifications | IC50 (nM) | Activity |
|---|---|---|---|
| 19a | Original | 3.6 | PI3Kα Inhibitor |
| 19b | 2-chloro-4-fluorophenyl sulfonamide | 4.6 | PI3Kα Inhibitor |
| 19c | 5-chlorothiophene-2-sulfonamide | 8.0 | PI3Kα Inhibitor |
| 19d | Methyl instead of difluorophenyl | 53 | Reduced Activity |
The table illustrates how specific substitutions can either enhance or diminish the inhibitory potency against PI3Kα. The presence of electron-withdrawing groups appears to strengthen the interaction with the enzyme .
Biological Activities
This compound has been linked to various biological activities:
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting pathways critical for tumor growth.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of COX enzymes.
- Enzymatic Inhibition : The compound's ability to inhibit PI3K suggests potential applications in treating diseases related to dysregulated cell signaling pathways.
Case Studies
In a study evaluating the anti-inflammatory effects of related thiazolo compounds, significant reductions in COX-2 activity were observed, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
